molecular formula C5H10N2O2 B7894295 Isobutyrylurea CAS No. 23549-54-4

Isobutyrylurea

Cat. No.: B7894295
CAS No.: 23549-54-4
M. Wt: 130.15 g/mol
InChI Key: BSJVXAGXBJYPJZ-UHFFFAOYSA-N
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Description

Isobutyrylurea: is an organic compound with the chemical formula C5H10N2O2 It is a derivative of urea, characterized by the presence of an isobutyryl group attached to the nitrogen atom of the urea molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyrylurea can be synthesized through the reaction of isobutyryl chloride with urea. The process involves the following steps:

    Isobutyryl Chloride Preparation: Isobutyric acid is reacted with thionyl chloride to produce isobutyryl chloride.

    Reaction with Urea: Isobutyryl chloride is then reacted with urea in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:

  • Large-scale preparation of isobutyryl chloride.
  • Controlled reaction with urea under optimized conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions: Isobutyrylurea undergoes various chemical reactions, including:

  • Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce isobutyric acid and urea.
  • Oxidation: this compound can be oxidized to form corresponding oxides, depending on the oxidizing agent used.
  • Substitution: It can undergo substitution reactions where the isobutyryl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Hydrolysis: Acidic or basic conditions with water.
  • Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Hydrolysis: Isobutyric acid and urea.
  • Oxidation: Corresponding oxides of this compound.
  • Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Isobutyrylurea has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
  • Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which isobutyrylurea exerts its effects involves its interaction with specific molecular targets. The isobutyryl group can interact with various enzymes and proteins, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

  • Isobutyramide: Similar in structure but lacks the urea moiety.
  • Isobutyric Acid: The parent acid from which isobutyrylurea is derived.
  • Urea: The base molecule to which the isobutyryl group is attached.

Uniqueness: this compound is unique due to the presence of both the isobutyryl group and the urea moiety, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

N-carbamoyl-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3(2)4(8)7-5(6)9/h3H,1-2H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJVXAGXBJYPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878752
Record name 2-METHYLPROPANOYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23549-54-4
Record name 2-METHYLPROPANOYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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